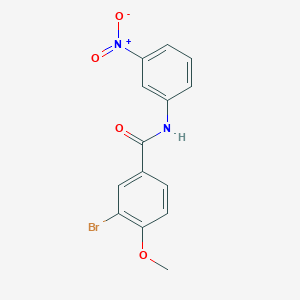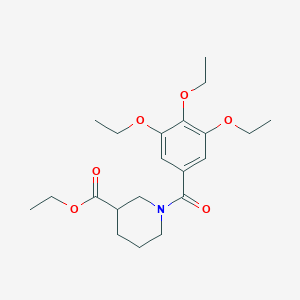
3-bromo-4-methoxy-N-(3-nitrophenyl)benzamide
Vue d'ensemble
Description
3-bromo-4-methoxy-N-(3-nitrophenyl)benzamide is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and has been found to have a variety of interesting properties. In
Mécanisme D'action
The mechanism of action of 3-bromo-4-methoxy-N-(3-nitrophenyl)benzamide is not fully understood, but it is believed to involve the disruption of protein-protein interactions. The compound is thought to bind to a specific site on the protein, preventing it from interacting with other proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized. However, it has been found to have a variety of effects on different cell types. For example, the compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-bromo-4-methoxy-N-(3-nitrophenyl)benzamide in lab experiments is that it is a relatively small molecule, which makes it easy to synthesize and purify. Additionally, the compound is stable under a variety of conditions, which makes it easy to handle and store. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving 3-bromo-4-methoxy-N-(3-nitrophenyl)benzamide. One area of interest is in the development of new anticancer agents based on the structure of this compound. Another area of interest is in the study of protein-protein interactions, particularly those involved in disease processes. Additionally, the compound may have potential as a tool for studying the role of specific proteins in various biological processes.
Applications De Recherche Scientifique
3-bromo-4-methoxy-N-(3-nitrophenyl)benzamide has been used in a variety of scientific research applications. One of the most common applications is in the study of protein-protein interactions. The compound has been found to inhibit the interaction between certain proteins, which can be useful in understanding the role of these proteins in various biological processes.
Propriétés
IUPAC Name |
3-bromo-4-methoxy-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-21-13-6-5-9(7-12(13)15)14(18)16-10-3-2-4-11(8-10)17(19)20/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSCMQTXBNQYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-oxo-2-(2-thienyl)ethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3954261.png)


![5-benzyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3954275.png)

![N-{[(4-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3954301.png)


![2-[4-(3-chlorophenyl)-1-piperazinyl]-5-{[5-(4-methylphenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B3954323.png)
![4-isopropyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3954328.png)
![4-[2-methoxy-4-(methylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B3954340.png)
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B3954342.png)
![2-[3-(4-morpholinyloxy)-3-oxopropyl]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B3954352.png)